1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)13-11(12-8)14-5-3-10(15)4-6-14/h7,10,15H,3-6H2,1-2H3 |
InChI Key |
JFVVUTHALOPGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)C |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation
Hydroboration-oxidation of alkenes to form secondary alcohols has been explored in related piperidine syntheses.
Example :
Nucleophilic Substitution
Pyrimidine-piperidine cores are synthesized via nucleophilic substitution of halogenated pyrimidines with piperidine amines.
Example :
-
2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes Suzuki coupling with 3-pyridyl boronic acid (80% yield).
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Selectivity |
|---|---|---|---|---|
| NaBH₄ Reduction | 75–100% | High | Excellent | Moderate |
| Epoxide Ring-Opening | 19–50% | Moderate | Poor | Low |
| Benzylation-Reduction | 90% | High | Good | High |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol in the piperidine ring undergoes reactions typical of aliphatic alcohols, with modifications influenced by steric hindrance from the pyrimidine moiety.
Esterification
Reaction with acyl chlorides or anhydrides under basic conditions yields esters. For example:
This is inferred from analogous piperidine-4-ol derivatives undergoing acetylation .
Oxidation
Controlled oxidation using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, producing 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-one. This reaction is common in piperidine alcohols .
Nucleophilic Substitution
The hydroxyl group can be replaced via Mitsunobu reactions with azides or thiols, forming derivatives like 4-azidopiperidine or 4-thiolpiperidine analogs .
Pyrimidine Ring Reactivity
The 4,6-dimethylpyrimidine moiety participates in electrophilic and nucleophilic substitutions, though steric effects from methyl groups may hinder reactivity.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 5-position, albeit with low regioselectivity due to methyl group deactivation. For example:
Similar reactivity is observed in 4,6-dimethylpyrimidine derivatives .
Alkylation/Acylation
The nitrogen at position 1 of the pyrimidine can be alkylated using alkyl halides (e.g., methyl iodide) under basic conditions, forming quaternary ammonium salts.
Cross-Coupling Reactions
The pyrimidine ring may engage in Suzuki-Miyaura couplings at the 2-position if a halide is introduced. For example:
This is hypothesized based on palladium-catalyzed coupling reactions in structurally related pyrimidines.
Condensation Reactions
The methyl groups on the pyrimidine ring participate in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones. For example:
Such reactivity is documented in dimethylpyrimidine analogs .
Complexation and Chelation
The nitrogen atoms in the pyrimidine and piperidine rings can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These interactions are critical in medicinal chemistry for modulating bioavailability .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is investigated as a potential pharmaceutical intermediate due to its biological activity against various diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating conditions such as infections and cancers. For instance, derivatives of piperidine compounds have shown promising results against multidrug-resistant strains of fungi like Candida auris .
Antiviral Activity
Research indicates that compounds similar to 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol can exhibit antiviral properties. Studies have focused on the compound's potential as an anti-HIV agent, targeting HIV-1 reverse transcriptase. Modifications to the piperidine structure have been shown to improve efficacy and reduce toxicity in vitro .
Materials Science
Novel Material Development
The unique chemical structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol positions it as a candidate for creating new materials with specific properties. Its ability to form cocrystals and salts enhances its utility in developing advanced materials for various applications, including drug delivery systems and functional materials .
Biological Studies
Mechanism of Action
The mechanism of action involves binding to enzymes or receptors, modulating their activity. This interaction is crucial for understanding how the compound can be utilized therapeutically. Ongoing research aims to elucidate the pathways involved in its biological effects, which may lead to novel therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol, differing in substituents or core modifications. These variations significantly influence physicochemical properties, pharmacokinetics, and biological activities.
Piperidin-4-ol Derivatives with Modified Pyrimidine Substituents
Guanidine and Quinazoline Derivatives
- 1-(4,6-Dimethylpyrimidin-2-yl)guanidine (Intermediate 10) : A precursor to quinazolin-4(1H)-one derivatives (e.g., compounds 12–17 ), which exhibit selective STAT3 inhibition (IC₅₀ = 0.8–3.2 µM) in cancer cells .
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamides : Potent SIRT2 inhibitors (IC₅₀ < 1 µM) that induce α-tubulin acetylation in breast cancer cells .
Anti-inflammatory and Antimicrobial Analogs
- 1-(4,6-Dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles (5) : COX-2 inhibitors with anti-inflammatory activity (IC₅₀ = 0.4–1.2 µM), attributed to the trifluoromethyl group enhancing binding affinity .
- BRD1401 (Pseudomonas aeruginosa-targeting compound): Outer membrane protein OprH/LPS interaction disruptor; structural similarity to the target compound but lacks piperidin-4-ol, reducing solubility .
Sulfonamide and HIV Integrase Inhibitors
- SPIII-5ME-AC : Sulfonamide derivative with 50% HIV integrase inhibition at 10 µM but high cytotoxicity (CC₅₀ < 20 µM in MT-4 cells) .
Key Comparative Insights
- Impact of Pyrimidine Substitutions :
- SIRT2 inhibition ). Removal of this group (e.g., in BRD1401) compromises solubility but retains membrane-targeting activity .
- Biological Activity vs. Toxicity :
- Trifluoromethylpyrazoles exhibit potent anti-inflammatory effects with low cytotoxicity , whereas sulfonamide derivatives show mixed efficacy-toxicity profiles .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a 4,6-dimethylpyrimidine moiety. This structural arrangement is significant as both piperidine and pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The precise mechanism of action for 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, potentially modulating enzyme activities or receptor functions. This interaction may lead to alterations in signaling pathways associated with disease processes.
Biological Activities
Research indicates that compounds structurally related to 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol exhibit a range of biological activities:
- Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated that piperidine-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Compounds with similar structures have been evaluated for their antitumor effects. Some derivatives have demonstrated significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer agents .
- Anti-inflammatory Effects : The anti-inflammatory activity of related compounds has been documented, suggesting that 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol may also possess similar properties .
Case Studies
Several studies provide insights into the biological activity of compounds related to 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol:
Study 1: Antiviral Activity
A study on piperidine derivatives indicated that certain analogs exhibited potent activity against HIV-1 reverse transcriptase, achieving EC50 values in the nanomolar range. This suggests that modifications in the piperidine structure can significantly enhance antiviral efficacy .
Study 2: Antitumor Efficacy
In vivo studies have shown that specific piperidine derivatives can inhibit tumor growth in xenograft models. These compounds modulated key biomarkers in cancer signaling pathways and demonstrated good tolerability at therapeutic doses .
Future Directions
Given the promising biological activities associated with piperidine and pyrimidine derivatives, further research is warranted to explore:
- Synthesis and Characterization : Developing synthetic routes to produce 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol in sufficient quantities for comprehensive biological evaluation.
- Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its effects on cellular pathways.
- Therapeutic Applications : Investigating potential applications in treating infections, cancers, and inflammatory diseases.
Q & A
Basic: What synthetic routes are available for 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via condensation reactions involving pyrimidine derivatives and piperidin-4-ol intermediates. For example, analogous methods involve refluxing dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol, followed by rearrangement in acetic acid to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione . Purification typically employs column chromatography or recrystallization, with purity assessed via HPLC (95% purity reported in commercial batches) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic techniques (NMR, MS) are critical. For example, computational studies on analogous pyrimidinyl thiourea derivatives use density functional theory (DFT) to analyze bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding with pyrimidine rings) .
Advanced: What experimental strategies identify biological targets of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol?
Methodological Answer:
Radioligand binding assays (e.g., using ³H-LSD for serotonin receptors) and functional cAMP GloSensor assays in transfected HEK293T cells are employed. For instance, the compound showed selective antagonism for 5-HT1F (Ki = 11 nM) over 5-HT1A, validated via dose-response curves and statistical analysis (2-way ANOVA with Benjamini-Hochberg correction) .
Advanced: How does this compound modulate cAMP signaling in pancreatic beta cells?
Methodological Answer:
Adenovirus-driven cAMP biosensors (e.g., GloSensor under insulin promoter control) in human islets quantify luminescence changes. The compound increased cAMP levels, indicating Gi/o-coupled receptor antagonism (e.g., 5-HT1F inhibition), while agonists like LY344864 reduced cAMP . Dose-dependent effects were validated using integrated signal analysis over time.
Advanced: What in vivo models validate its pharmacological effects?
Methodological Answer:
Human islet transplant models in mice assess glucose tolerance and insulin secretion. For example, acute treatment with the compound did not alter glucose tolerance post-transplant, suggesting its effects are mediated via beta-cell survival rather than insulin secretion . Statistical significance was determined using ANOVA (p < 0.0001 for drug effects) .
Advanced: How are computational methods applied to study its interactions?
Methodological Answer:
DFT and Natural Bond Orbital (NBO) analyses predict molecular stability and intermolecular interactions. Studies on similar pyrimidinyl derivatives reveal charge transfer mechanisms and electrostatic potential maps, with software like Gaussian 09 used for geometry optimization .
Basic: What analytical techniques confirm its chemical identity and purity?
Methodological Answer:
HPLC (95–98% purity), ¹H/¹³C NMR (e.g., piperidine proton signals at δ 1.5–3.5 ppm), and high-resolution mass spectrometry (HRMS) are standard. Commercial batches are cataloged with CAS 893755-94-7 and 95% purity .
Advanced: How are contradictory data on nonspecific luminescence effects addressed?
Methodological Answer:
Nonspecific inhibition (e.g., luminescence reduction at ≥3 μM concentrations) is mitigated via control experiments in untransfected cells. Dose-response curves and receptor-specific agonists (e.g., 5-HT1A vs. 5-HT1F) isolate target effects .
Advanced: What explains discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
In vitro cAMP assays may not fully replicate in vivo beta-cell microenvironments. Transplant models with engrafted human islets differentiate survival effects (e.g., improved glucose tolerance) from acute insulin secretion, requiring longitudinal studies .
Advanced: How is its binding to non-target proteins (e.g., CRBP1) characterized?
Methodological Answer:
Co-crystallization with proteins like human CRBP1 (PDB entry) reveals binding modes. For example, 4-(hydroxymethyl)-1-(4-methoxy-tetrahydronaphthalene-sulfonyl)piperidin-4-ol showed hydrogen bonding with retinol-binding pockets, validated via X-ray diffraction (1.3 Å resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
